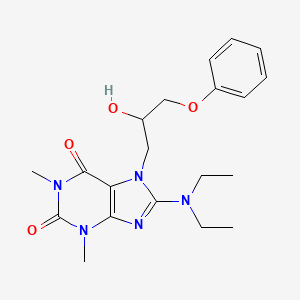
8-(diethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(diethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is an organic compound that falls under the category of purine derivatives. Known for its unique chemical structure that features both hydrophobic and hydrophilic regions, it serves various roles in scientific research and potential pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions:
This compound is typically synthesized through multi-step organic synthesis, involving protection, deprotection, and substitution reactions. The process begins with the preparation of an appropriate purine derivative, followed by functional group modifications to introduce the diethylamino and hydroxy-phenoxypropyl groups under controlled conditions to ensure high yield and purity.
Industrial Production Methods:
Industrial synthesis might involve large-scale batch reactors with meticulous control of temperature, pH, and reagent concentrations to ensure consistent product quality. Catalytic methods and green chemistry principles are often employed to enhance efficiency and minimize waste.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation, often facilitated by agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions are also possible, using reagents such as lithium aluminum hydride.
Substitution: : It participates in various nucleophilic and electrophilic substitution reactions, altering its functional groups.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, acyl chlorides, and other electrophiles/nucleophiles.
Major Products:
Oxidation: : Leads to the formation of oxidized derivatives with altered functional groups.
Reduction: : Results in reduced forms retaining the core purine structure.
Substitution: : Produces modified purine derivatives with new functional groups.
科学的研究の応用
Chemistry:
Catalysis: : Used as a catalyst in organic synthesis.
Material Science: : Incorporated into materials for specific properties such as conductivity or fluorescence.
Biology:
Enzyme Inhibition: : Functions as an inhibitor for certain enzymes, facilitating the study of biochemical pathways.
Signal Transduction: : Its derivatives are used to probe cellular signaling mechanisms.
Medicine:
Therapeutic Agents: : Investigated for potential use in treating conditions like cancer, due to its ability to interact with DNA and RNA.
Drug Development: : Serves as a lead compound in the development of new pharmaceuticals.
Industry:
Chemical Manufacturing: : Utilized in the production of advanced materials and specialty chemicals.
作用機序
Molecular Targets:
The compound exerts its effects primarily by interacting with nucleic acids and proteins. It binds to specific sites on enzymes or receptors, altering their activity and thus affecting cellular processes.
Pathways Involved:
Signal Transduction Pathways: : It can modulate pathways involving protein kinases and phosphatases.
Gene Expression: : Influences transcription and translation processes by interacting with DNA and RNA polymerases.
類似化合物との比較
Theophylline: : Another purine derivative with similar but distinct biological activities.
Caffeine: : Shares structural similarities and some pharmacological effects but differs in its specific interactions and potency.
Aminophylline: : A compound that combines theophylline with an ethylenediamine, used mainly in respiratory therapy.
Uniqueness:
What sets 8-(diethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione apart is its unique combination of functional groups, which confer a balance of hydrophilic and hydrophobic properties, making it versatile in a range of applications from drug design to material science.
That was quite a deep dive into the world of purine derivatives! Anything else on your mind?
特性
IUPAC Name |
8-(diethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-5-24(6-2)19-21-17-16(18(27)23(4)20(28)22(17)3)25(19)12-14(26)13-29-15-10-8-7-9-11-15/h7-11,14,26H,5-6,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLOHXFCXWWIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














